1-(3-Fluoro-4-methoxybenzoyl)piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-(3-fluoro-4-methoxybenzoyl)piperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O2/c1-19-13-3-2-11(8-12(13)15)14(18)17-6-4-10(9-16)5-7-17/h2-3,8,10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGALSUAEUTYRST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-4-methoxybenzoyl)piperidine-4-carbonitrile typically involves a multi-step process. One common method includes the condensation of 3-fluoro-4-methoxybenzaldehyde with piperidine-4-carbonitrile under specific reaction conditions. This process may involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high efficiency and purity. The use of automated systems and continuous flow reactors can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluoro-4-methoxybenzoyl)piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-(3-Fluoro-4-methoxybenzoyl)piperidine-4-carbonitrile in cancer therapy. The compound has shown promising results in inhibiting tumor growth and inducing apoptosis in various cancer cell lines.
- Mechanism of Action : The compound's anticancer efficacy is attributed to its ability to interfere with critical signaling pathways involved in cell proliferation and survival. For instance, it has been noted to inhibit the IKKb pathway, which is crucial for NF-κB activation, leading to reduced inflammation and tumor progression .
- Case Studies : In one study, the compound demonstrated enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to traditional chemotherapeutics like bleomycin. This suggests that the structural modifications in the piperidine framework enhance its interaction with protein binding sites, thereby increasing its biological activity .
Neurodegenerative Disease Treatment
The role of this compound extends to neurodegenerative diseases such as Alzheimer's disease. Its pharmacological profile indicates potential as a dual inhibitor of cholinesterase enzymes, which are pivotal in neurotransmitter regulation.
- Cholinesterase Inhibition : The compound has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets for enhancing cholinergic transmission in Alzheimer's patients. This dual inhibition may offer improved cognitive outcomes by preventing the breakdown of acetylcholine .
- Research Findings : A detailed structure–activity relationship study indicated that modifications to the piperidine ring significantly enhance the compound's selectivity and potency against cholinesterases, suggesting a tailored approach for optimizing therapeutic efficacy .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for developing more effective derivatives.
| Modification | Effect on Activity | Notes |
|---|---|---|
| Fluorine Substitution | Increases potency against cancer cells | Enhances hydrophobic interactions with target proteins |
| Methoxy Group | Improves solubility | Facilitates better bioavailability |
| Piperidine Ring Modifications | Alters receptor binding affinity | Essential for optimizing pharmacokinetic properties |
This table summarizes how specific modifications can influence the biological activity of the compound, guiding future research directions.
Pharmacokinetic Properties
Pharmacokinetics plays a vital role in determining the clinical utility of this compound. Studies suggest that its structural characteristics allow for favorable absorption and distribution profiles.
- Blood-Brain Barrier Penetration : The incorporation of fluorine atoms has been shown to enhance the ability of this compound to cross the blood-brain barrier, making it a suitable candidate for treating central nervous system disorders .
Future Directions and Research Opportunities
The ongoing research into this compound underscores its potential across various therapeutic areas. Future studies should focus on:
- Clinical Trials : Evaluating the safety and efficacy of this compound in human subjects.
- Novel Derivatives : Exploring new analogs that may exhibit enhanced biological activity or reduced side effects.
- Combination Therapies : Investigating synergistic effects when combined with existing treatments for cancer and neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-4-methoxybenzoyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The piperidine ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(3-Fluoro-4-methoxybenzoyl)piperidine-4-carbonitrile, highlighting differences in substituents, synthesis yields, and biological activities where available.
Structural and Functional Analysis
- Aromatic Substituents: The 3-fluoro-4-methoxybenzoyl group in the target compound combines electron-withdrawing (F) and electron-donating (OCH₃) effects, balancing lipophilicity and hydrogen-bonding capacity. Naphthyl () and quinoline () cores introduce extended aromatic systems, which may improve π-π stacking but increase molecular weight and logP values.
- Piperidine Modifications: Carbonitrile Position: All analogs retain the 4-cyano group, critical for hydrogen bonding and dipole interactions. Hydroxyethyl () and methylsulfonylpiperazine () substituents improve aqueous solubility, addressing a common limitation of piperidine-based compounds.
Synthetic Efficiency :
Pharmacological and Physicochemical Properties
Bioavailability :
- Target Selectivity: The isothiazolo[4,3-b]pyridine derivative () exhibits nanomolar potency against GAK, highlighting the impact of heterocyclic cores on kinase selectivity. The NOP receptor agonist () demonstrates the role of bulky substituents (phenalenyl) in GPCR modulation.
Biological Activity
1-(3-Fluoro-4-methoxybenzoyl)piperidine-4-carbonitrile is an organic compound with the molecular formula C14H15FN2O2. This compound has gained attention in scientific research due to its unique structural features, including a fluorine atom, a methoxy group, and a piperidine ring. Its biological activity is primarily characterized by its interactions with various enzymes and receptors, which can lead to significant implications in pharmacology and medicinal chemistry.
The compound's structure facilitates various chemical reactions, making it a versatile building block in organic synthesis. The presence of the fluorine atom and methoxy group enhances its binding affinity towards specific biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H15FN2O2 |
| Molecular Weight | 250.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1457871-38-3 |
The biological activity of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The fluorine atom and methoxy group are critical for modulating the compound's binding affinity and selectivity. The piperidine ring provides structural rigidity, enhancing stability and bioavailability .
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor, which is significant in drug development. Enzyme inhibition can alter metabolic pathways, potentially leading to therapeutic effects in various diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.
- Anticancer Activity : A study on related piperidine derivatives showed promising anticancer properties, with compounds exhibiting significant cytotoxic effects on various cancer cell lines. For example, modifications in the piperidine structure resulted in varying degrees of inhibition against cancer cell proliferation .
- Neuropharmacological Effects : Research has indicated that compounds with similar structures can influence neurotransmitter systems, suggesting potential applications in treating neurological disorders .
- SAR Studies : Structure-activity relationship (SAR) studies have been conducted on fluorinated compounds to understand how different substituents affect biological activity. The incorporation of fluorine has been shown to enhance potency against specific targets .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Biological Activity | Key Features |
|---|---|---|
| This compound | Enzyme inhibition; potential anticancer properties | Fluorine and methoxy groups |
| 4-(3-Fluoro-4-methyl-benzyl)-piperidine hydrochloride | Antidepressant effects | Different substituent pattern |
| 3-(3-Fluoro-4-methyl-benzyl)-piperidine | Anticancer activity | Similar piperidine structure |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Fluoro-4-methoxybenzoyl)piperidine-4-carbonitrile, and how is the product characterized?
- Synthesis : The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key steps include:
- Coupling of a fluorinated benzoyl chloride derivative (e.g., 3-fluoro-4-methoxybenzoyl chloride) with a piperidine-4-carbonitrile precursor under basic conditions (e.g., triethylamine in dichloromethane).
- Purification via silica gel chromatography using gradients of dichloromethane/acetone (95:5) to isolate the product .
- Characterization :
- NMR Spectroscopy : and NMR confirm regiochemistry and functional groups (e.g., aromatic protons at δ 7.18–7.29 ppm, piperidine protons at δ 3.14–4.34 ppm) .
- Mass Spectrometry : HRMS (e.g., [M+H]+ calcd. 366.1383) validates molecular weight .
- HPLC : Reverse-phase HPLC (e.g., Newcrom R1 column) assesses purity (>95%) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Structural Confirmation :
- 2D NMR (COSY, HSQC) resolves piperidine ring conformation and benzoyl substitution patterns .
- X-ray Crystallography (if crystalline) provides absolute stereochemistry .
- Purity Assessment :
- UHPLC-MS : Quantifies impurities using ESI/APCI ionization and retention time matching (e.g., 0.97 min for related derivatives) .
- Elemental Analysis : Validates C, H, N content within ±0.4% of theoretical values .
Q. What initial biological screenings are recommended for this compound?
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases (e.g., GAK) or bromodomains (e.g., BRD4) using fluorescence polarization .
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Catalyst Screening : Test chiral catalysts (e.g., dibenzoyl-D-tartrate) for enantioselective coupling, as seen in related piperidine syntheses (yield improved from 27% to 94%) .
- Solvent Optimization : Replace dichloromethane with DMSO for higher solubility of intermediates at elevated temperatures (120°C) .
- Continuous Flow Reactors : Enhance reproducibility and reduce reaction time for multi-step syntheses .
Q. What is the role of the 3-fluoro-4-methoxybenzoyl group in modulating biological activity?
- Structure-Activity Relationship (SAR) :
- The fluorine atom enhances metabolic stability and membrane permeability via reduced CYP450 metabolism .
- The methoxy group contributes to π-stacking interactions with aromatic residues in target proteins (e.g., BRD4) .
Q. How does this compound interact with protein targets, and what methods are used to study these interactions?
- Biophysical Techniques :
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (k/k) to targets like GAK .
- X-ray Crystallography : Resolve co-crystal structures with proteins (e.g., BRD4) to identify key hydrogen bonds (e.g., between the carbonyl group and Asn140) .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in silico .
Q. How can computational methods enhance the understanding of its structure-activity relationships?
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity data .
- Free Energy Perturbation (FEP) : Predict the impact of substituent changes (e.g., replacing methoxy with ethoxy) on binding free energy .
Q. What challenges exist in chromatographic separation of this compound, and how can they be addressed?
- Challenge : Co-elution of diastereomers due to similar polarity.
- Solutions :
- Chiral Columns : Use amylose-based stationary phases for enantiomer resolution .
- Mobile Phase Adjustments : Add 0.1% formic acid to improve peak symmetry in reverse-phase HPLC .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
